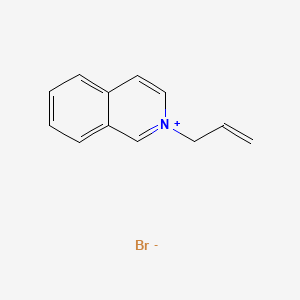

Isoquinolinium, 2-(2-propenyl)-, bromide

Description

Overview of Quaternary Isoquinolinium Salts in Contemporary Chemical Research

Quaternary isoquinolinium salts are a prominent subgroup of quaternary ammonium (B1175870) compounds (QACs) that have garnered significant attention in various scientific domains. mdpi.com Structurally, they possess a positively charged nitrogen atom as part of the isoquinoline (B145761) aromatic system, which imparts cationic properties to the molecule. mdpi.com This characteristic makes many of them effective cationic surfactants, with a hydrophilic quaternary nitrogen head and a hydrophobic isoquinoline body, a feature that can be further modified by attaching long alkyl chains. researchgate.netmmsl.cznih.gov

The applications of these salts are extensive and varied. In industrial and chemical research, they are utilized as disinfectants, micellar catalysts, and decontamination agents. mmsl.cz Their ability to form micelles in aqueous solutions allows them to accelerate chemical reactions, such as decomposition processes. nih.gov In materials science, research has explored their use in the development of optical materials. ontosight.ai

Furthermore, quaternary isoquinolinium and the related quinolinium salts are of great interest to synthetic chemists and biologists due to their wide-ranging biological activities. researchgate.netbenthamscience.com These compounds have been investigated for antimicrobial, antifungal, and antitumor properties. researchgate.netbenthamscience.comontosight.ai The ongoing research into isoquinolinium salts focuses on synthesizing novel derivatives and evaluating their potential as leads in drug discovery programs. ontosight.ai Modern synthetic strategies, such as metal-catalyzed C-H activation and reductive functionalization, are being developed to create polysubstituted and complex isoquinolinium architectures with enhanced or novel properties. researchgate.netnih.gov

The Allyl Moiety in N-Heterocyclic Quaternary Ammonium Compounds: Structural and Reactive Significance

The presence of the double bond in the allyl group provides a site for various chemical transformations. Reactions can be directed at the allylic position, allowing for the displacement of the ammonium leaving group to form new products like ethers. researchgate.net The electronic nature of the allyl group can also lead to charge delocalization in cationic species, a concept explored in heteroallyl cations, which can stabilize the molecule and influence its reaction pathways. nih.gov

The synthesis of N-allyl quaternary ammonium compounds is typically achieved through the quaternization of a tertiary amine (like isoquinoline) with an allyl halide, such as allyl bromide. ontosight.aigoogle.com This reaction involves the nucleophilic attack of the nitrogen atom on the allyl halide, resulting in the formation of a stable quaternary ammonium salt. google.com The reactivity of the allyl group makes these compounds valuable building blocks for more complex molecular structures in organic synthesis. ontosight.ai

Academic Research Trajectories for Isoquinolinium, 2-(2-Propenyl)-, Bromide and Related Architectures

Academic research on this compound focuses on its synthesis, characterization, and the exploration of its potential applications. ontosight.ai The primary synthetic route involves the alkylation of isoquinoline with an allyl halide. ontosight.ai Research trajectories for this specific compound and its analogues are directed toward leveraging its unique combination of an isoquinolinium core and a reactive allyl group. Key areas of investigation include its utility in catalysis, its role as a building block for more complex molecules, and its potential biological activities. ontosight.ai

Table 1: Physicochemical Properties of this compound This interactive table provides key computed physicochemical properties of the compound.

| Property Name | Property Value | Reference |

| Molecular Weight | 250.13 g/mol | nih.gov |

| Exact Mass | 249.01531 Da | nih.gov |

| Molecular Formula | C12H12BrN | nih.gov |

| Hydrogen Bond Donor Count | 0 | nih.gov |

| Hydrogen Bond Acceptor Count | 1 | nih.gov |

| Rotatable Bond Count | 2 | nih.gov |

| Topological Polar Surface Area | 3.9 Ų | nih.gov |

| Complexity | 176 | nih.gov |

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

53054-77-6 |

|---|---|

Molecular Formula |

C12H12BrN |

Molecular Weight |

250.13 g/mol |

IUPAC Name |

2-prop-2-enylisoquinolin-2-ium;bromide |

InChI |

InChI=1S/C12H12N.BrH/c1-2-8-13-9-7-11-5-3-4-6-12(11)10-13;/h2-7,9-10H,1,8H2;1H/q+1;/p-1 |

InChI Key |

RWONKETZKJXMKA-UHFFFAOYSA-M |

SMILES |

C=CC[N+]1=CC2=CC=CC=C2C=C1.[Br-] |

Canonical SMILES |

C=CC[N+]1=CC2=CC=CC=C2C=C1.[Br-] |

Other CAS No. |

53054-77-6 |

Origin of Product |

United States |

Synthetic Methodologies for Isoquinolinium, 2 2 Propenyl , Bromide

Direct Alkylation Protocols for N-Allylisoquinolinium Bromide Synthesis

The most straightforward and conventional method for preparing Isoquinolinium, 2-(2-propenyl)-, bromide is through the direct N-alkylation of isoquinoline (B145761). This reaction, a type of Menshutkin reaction, involves the formation of a new carbon-nitrogen bond between the nucleophilic nitrogen atom of the isoquinoline ring and the electrophilic carbon of an allyl halide.

The synthesis of N-allylisoquinolinium bromide via direct alkylation involves the reaction of isoquinoline with allyl bromide. ontosight.ai The efficiency of this quaternization reaction is influenced by several key parameters, including the choice of solvent, reaction temperature, and stoichiometry of the reactants.

Solvent: The reaction is typically performed in polar aprotic solvents that can stabilize the charged transition state and the final ionic product. Common solvents include acetonitrile (B52724), acetone, N,N-dimethylformamide (DMF), and nitromethane. The selection of the solvent can significantly impact the reaction rate.

Temperature: The reaction rate is generally increased by heating. Reactions are often conducted at elevated temperatures, ranging from room temperature to the reflux temperature of the chosen solvent, to ensure a reasonable reaction time and high conversion. For instance, analogous quaternization reactions are often carried out at reflux for several hours to achieve high yields.

Stoichiometry: While a 1:1 molar ratio of isoquinoline to allyl bromide is theoretically required, an excess of the alkylating agent (allyl bromide) is sometimes used to drive the reaction to completion and maximize the yield of the desired quaternary salt.

Optimization of these parameters is crucial for maximizing the yield and minimizing reaction time. A typical laboratory preparation might involve stirring isoquinoline with a slight excess of allyl bromide in acetonitrile at reflux until the reaction is complete, often indicated by the precipitation of the product.

Table 1: Typical Reaction Parameters for N-Alkylation of Isoquinoline

| Parameter | Condition | Rationale |

|---|---|---|

| Reactants | Isoquinoline, Allyl Bromide | Nucleophile and electrophile for quaternization. |

| Solvent | Acetonitrile, DMF, Acetone | Polar aprotic solvent to stabilize charged species. |

| Temperature | Room Temperature to Reflux | Increases reaction rate and conversion. |

| Stoichiometry | ~1:1 or slight excess of allyl bromide | Drives reaction towards completion. |

Direct alkylation is often highly efficient, with quaternization reactions proceeding to give good to excellent yields of the desired product. The formation of the isoquinolinium salt is thermodynamically favorable. However, the purity of the final product depends on the completeness of the reaction and the potential for side reactions.

The primary impurity is typically unreacted isoquinoline. Since the product is a salt and often a solid, it can usually be purified by recrystallization from a suitable solvent or solvent mixture (e.g., ethanol, isopropanol, or acetone). Washing the crude product with a non-polar solvent like diethyl ether can effectively remove any residual non-polar starting materials. The ionic nature of this compound makes it insoluble in many non-polar organic solvents, facilitating its separation. In some cases, avoiding certain reaction conditions can prevent the formation of dimer impurities, which simplifies purification and enhances process safety. google.com

Advanced Synthetic Approaches to Isoquinolinium Ring Systems with N-Allyl Functionality

Beyond direct alkylation, advanced synthetic methods focus on constructing the isoquinolinium ring system itself, often incorporating the N-allyl functionality during the ring-forming process. These methods provide access to more complex and substituted isoquinolinium structures.

Transition metal catalysis offers powerful tools for the construction of heterocyclic systems like isoquinolines through annulation reactions. rsc.org These methods involve the formation of the heterocyclic ring from smaller, acyclic precursors. Catalysts based on rhodium, nickel, palladium, and copper are commonly employed. mdpi.comrsc.orgdu.edu

For example, rhodium-catalyzed C-H functionalization and N-annulation of 1-pyrrolines with alkynes can produce pyrrolo[2,1-a]isoquinolinium salts, demonstrating a sophisticated tandem reaction to build the core structure. nih.gov Similarly, nickel catalysts can facilitate the coupling of N-acyliminium precursors derived from isoquinolines with aryl boronic acids. rsc.org These annulation strategies provide rapid access to the core isoquinoline scaffold, which can either be pre-functionalized with an allyl group on the nitrogen-containing precursor or be allylated in a subsequent step. du.edu

Table 2: Examples of Transition Metal-Catalyzed Annulation Reactions

| Catalyst System | Reactants | Product Type | Reference |

|---|---|---|---|

| Rhodium(III) | Oximes, Diazo compounds | Isoquinoline N-oxides | organic-chemistry.org |

| Nickel(0) | N-acyliminium precursors, Aryl boronic acids | Aryl-substituted isoquinolines | rsc.org |

| Ruthenium(II) | Primary benzylamines, Sulfoxonium ylides | Isoquinolines | organic-chemistry.org |

In recent years, there has been a growing interest in developing metal-free synthetic methodologies to align with the principles of green chemistry. rsc.org Metal-free annulation reactions provide an alternative to transition metal-catalyzed processes for synthesizing isoquinoline and related N-heterocyclic derivatives. researchgate.net

These strategies often rely on the use of catalysts like iodine or proceed through radical-mediated pathways. For instance, a three-component [3 + 2 + 1] annulation strategy using allylic alcohols, ketones, and ammonium (B1175870) acetate (B1210297) has been developed for the synthesis of pyridine (B92270) derivatives under metal-free conditions. rsc.org While not directly forming the isoquinolinium ring, such methodologies showcase the potential for building complex nitrogen heterocycles without transition metals. These approaches can be adapted to construct the isoquinoline skeleton, which can then be N-allylated.

Intramolecular reactions represent another advanced strategy for constructing the isoquinolinium framework. These reactions involve a single molecule that contains all the necessary components to form the ring system, which then cyclizes to generate the target heterocycle.

Transition metal-catalyzed cycloisomerization of alkynyl imines is a known route to pyrroles and can be conceptually extended to isoquinoline synthesis. researchgate.net Furthermore, some annulation reactions may proceed through a mechanism involving an intramolecular nucleophilic attack or cyclization as a key step. For example, the rhodium-catalyzed benzannulation of N-heterocycles with 1,3-dienes involves an intramolecular nucleophilic allylic substitution reaction to form the new ring. researchgate.net These routes can be designed to incorporate an N-allyl group from the start, leading directly to the desired isoquinolinium salt skeleton.

Separation and Purification Techniques for N-Allylisoquinolinium Bromide and Analogues

The isolation and purification of N-allylisoquinolinium bromide, a quaternary isoquinolinium salt, are critical steps following its synthesis to ensure the final product meets the required standards of purity for subsequent applications. The ionic nature of these compounds necessitates specific techniques to separate them from unreacted starting materials, solvents, and by-products.

High-Performance Liquid Chromatography (HPLC) is an indispensable tool for both the qualitative and quantitative analysis of N-allylisoquinolinium bromide and its analogues. It serves a dual purpose: analytical HPLC is used to assess the purity of the synthesized compound and reaction mixtures, while preparative HPLC is employed to isolate and purify larger quantities of the target compound. teledynelabs.com

Analytical HPLC: Analytical HPLC methods are developed to achieve a clear separation of the target quaternary salt from impurities. Research on long-chain isoquinolinium analogues has led to the development of successful HPLC protocols for estimating the purity of these quaternary detergents and resolving them within a mixture. mmsl.cz A common approach involves using a cyano-bonded stationary phase, which provides suitable selectivity for these types of polar, cationic molecules. The mobile phase typically consists of a mixture of an organic solvent, such as acetonitrile, and water. mmsl.cz Detection is often carried out using a UV detector at a wavelength where the isoquinolinium moiety exhibits strong absorbance, for instance, at 257 nm. mmsl.cz

Below is a table summarizing typical conditions for the analytical HPLC of isoquinolinium salts, based on established methods for analogous compounds. mmsl.cz

| Parameter | Condition |

| Stationary Phase | Cyano Column (e.g., Waters Spherisorb Cyano, 5 µm) |

| Mobile Phase | Isocratic mixture of Acetonitrile and Water (e.g., 45:55 v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 257 nm |

| Injection Volume | 10 µL |

Preparative HPLC: The primary goal of preparative HPLC is distinct from its analytical counterpart; it aims to isolate a significant amount of a specific substance for further use rather than simply quantifying the components of a mixture. teledynelabs.com This technique is particularly valuable in pharmaceutical and chemical manufacturing for ensuring products meet stringent purity standards. teledynelabs.com Analytical methods are often scaled up for preparative purposes, which involves using columns with a larger diameter and particle size to handle higher sample loads. The principles of separation remain the same, relying on the differential partitioning of components between the stationary and mobile phases to achieve purification. teledynelabs.com This method allows for the effective removal of impurities, yielding a high-purity fraction of N-allylisoquinolinium bromide.

While the synthesis of isoquinolinium salts can result in relatively high yields, the purification process required to achieve satisfactory purity can be notably challenging. mmsl.cz Crystallization is a primary method for purifying these solid ionic compounds, but several factors can complicate the isolation of a pure product.

The key challenge lies in selecting an appropriate solvent or solvent system that can effectively dissolve the crude product at an elevated temperature while allowing the pure quaternary salt to crystallize upon cooling, leaving impurities behind in the solution. This process is often not straightforward for quaternary ammonium salts due to their ionic nature and solubility characteristics.

A common and effective strategy involves using a multi-solvent system. For instance, in the purification of analogous quaternary ammonium bromide compounds, a mixture of a polar solvent like methanol (B129727) and a less polar solvent like methyl ethyl ketone (MEK) is employed. google.comgoogle.com The more polar solvent (methanol) is used to dissolve the salt, while the less polar solvent (MEK) acts as an anti-solvent to induce controlled crystallization. google.comgoogle.com

The purification often requires a series of controlled crystallization steps to systematically remove impurities and, if applicable, separate desired diastereoisomers. google.com The process involves dissolving the crude material in a minimal amount of the primary solvent under reflux, adding an anti-solvent, and then cooling the mixture at a controlled rate (e.g., 30°C per hour) to promote the formation of well-defined, pure crystals. google.comgoogle.com Multiple recrystallization cycles may be necessary to achieve very high purity levels.

The following table illustrates a representative multi-step recrystallization process for a quaternary ammonium bromide, showing the typical improvement in purity at each stage as measured by HPLC. google.com

| Crystallization Stage | Purity (by HPLC) | Diastereomeric Purity (by HPLC) |

| Crude Product | >90% | Not specified |

| First Recrystallization | ≥99% | 94-95% |

| Second Recrystallization | ≥99.9% | ≥99.5% |

| Third Recrystallization | ≥99.95% | ≥99.8% |

This iterative process highlights the difficulties in achieving high purity for these salts and the rigorous methods required to overcome these isolation challenges.

Spectroscopic and Structural Characterization of Isoquinolinium, 2 2 Propenyl , Bromide and Analogues

Advanced Spectroscopic Methods for Cationic Isoquinolinium Frameworks

Spectroscopic techniques are indispensable for confirming the identity and elucidating the structural features of N-allylisoquinolinium bromide in various states. Nuclear Magnetic Resonance (NMR) provides a detailed map of the proton and carbon framework, while vibrational and electronic spectroscopies offer insights into bonding and electronic transitions. Mass spectrometry confirms the molecular mass and provides clues about the structure through fragmentation analysis.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, including N-allylisoquinolinium bromide. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each nucleus, allowing for unambiguous assignment of the molecular structure.

In the ¹H NMR spectrum, the protons on the isoquinolinium core exhibit characteristic downfield shifts due to the deshielding effect of the aromatic system and the positive charge on the nitrogen atom. The proton at the C1 position is typically the most deshielded, appearing as a singlet or a doublet. The remaining aromatic protons appear as a complex multiplet pattern in the range of δ 7.5-9.0 ppm. The allyl group protons show distinct signals: a multiplet for the vinyl proton (-CH=), two signals for the terminal vinyl protons (=CH₂), and a downfield-shifted signal for the methylene protons adjacent to the positively charged nitrogen (-N-CH₂-). The coupling between these protons provides definitive evidence for the allyl substituent. chemicalbook.comyoutube.com

The ¹³C NMR spectrum complements the ¹H NMR data. The carbons of the isoquinolinium ring resonate in the aromatic region (δ 120-150 ppm), with the carbon atoms adjacent to the nitrogen (C1 and C3) appearing at the lower field end of this range. The carbons of the allyl group are also readily identified. The methylene carbon attached to the nitrogen is typically found around δ 50-60 ppm, while the vinyl carbons appear further downfield. rsc.org

Interactive Table: Representative ¹H NMR Chemical Shifts (δ, ppm) for the N-Allylisoquinolinium Cation

| Proton Assignment | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Isoquinolinium H-1 | ~9.5 - 10.0 | s | - |

| Isoquinolinium H-3, H-4 | ~8.0 - 8.5 | m | - |

| Isoquinolinium H-5 to H-8 | ~7.8 - 8.2 | m | - |

| Allyl -CH₂-N⁺ | ~5.5 - 6.0 | d | ~6-7 |

| Allyl -CH= | ~6.0 - 6.5 | m | - |

| Allyl =CH₂ (cis) | ~5.2 - 5.4 | d | ~10 |

| Allyl =CH₂ (trans) | ~5.4 - 5.6 | d | ~17 |

Interactive Table: Representative ¹³C NMR Chemical Shifts (δ, ppm) for the N-Allylisoquinolinium Cation

| Carbon Assignment | Chemical Shift (ppm) |

| Isoquinolinium C-1 | ~150 - 155 |

| Isoquinolinium Quaternary C | ~135 - 145 |

| Isoquinolinium CH | ~125 - 138 |

| Allyl -CH= | ~130 - 135 |

| Allyl =CH₂ | ~120 - 125 |

| Allyl -CH₂-N⁺ | ~55 - 65 |

Vibrational and electronic absorption spectroscopies provide valuable information regarding the functional groups and conjugated π-electron system of Isoquinolinium, 2-(2-propenyl)-, bromide.

Infrared (IR) Spectroscopy: The IR spectrum of N-allylisoquinolinium bromide displays characteristic absorption bands that confirm the presence of both the isoquinolinium core and the allyl group. Key vibrational modes include:

Aromatic C-H stretching: Typically observed above 3000 cm⁻¹.

Aliphatic C-H stretching: From the allyl group's CH₂ moiety, appearing just below 3000 cm⁻¹.

C=C and C=N stretching: Strong absorptions in the 1500-1650 cm⁻¹ region are characteristic of the isoquinolinium ring system. researchgate.net

Vinyl C=C stretching: A band around 1640 cm⁻¹ is indicative of the allyl group's double bond.

C-H bending: In-plane and out-of-plane bending vibrations for the aromatic and vinyl protons are found in the fingerprint region (below 1500 cm⁻¹).

UV-Visible (UV-Vis) Spectroscopy: The electronic absorption spectrum of isoquinolinium compounds is dominated by π-π* transitions within the aromatic system. rsc.org Isoquinoline (B145761) itself exhibits several absorption bands in the UV region. researchgate.net Upon quaternization to form the N-allylisoquinolinium cation, these bands typically undergo a bathochromic (red) shift. The spectrum is generally characterized by two or three main absorption bands, often showing fine vibrational structure, which is typical for rigid aromatic systems. The position and intensity of these bands are sensitive to the solvent polarity. sharif.edusharif.edu

Interactive Table: Characteristic IR Absorption Frequencies

| Vibrational Mode | Frequency Range (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3050 - 3150 | Medium-Weak |

| Aliphatic C-H Stretch (Allyl) | 2900 - 3000 | Medium |

| C=C Stretch (Vinyl) | ~1640 | Medium-Weak |

| C=C and C=N Stretch (Aromatic) | 1500 - 1650 | Strong |

| Aromatic C-H Bending (Out-of-plane) | 750 - 900 | Strong |

Interactive Table: Typical UV-Vis Absorption Maxima (λₘₐₓ)

| Transition | Wavelength Range (nm) | Solvent |

| π → π | ~220 - 240 | Methanol (B129727)/Ethanol |

| π → π | ~270 - 290 | Methanol/Ethanol |

| π → π* | ~320 - 350 | Methanol/Ethanol |

Mass spectrometry (MS) is a powerful tool for determining the molecular weight of the cationic portion of the salt and for gaining structural information through analysis of fragmentation patterns. For this compound, soft ionization techniques like Electrospray Ionization (ESI) are typically used to observe the intact cation.

The positive ion ESI mass spectrum will show a prominent peak corresponding to the N-allylisoquinolinium cation [C₁₂H₁₂N]⁺. The mass-to-charge ratio (m/z) of this peak confirms the molecular formula of the cation.

Tandem mass spectrometry (MS/MS) experiments, involving collision-induced dissociation (CID), reveal characteristic fragmentation pathways. nih.gov The fragmentation of the N-allylisoquinolinium cation is expected to proceed through several key pathways:

Loss of the allyl group: The most common fragmentation is often the cleavage of the N-CH₂ bond, leading to the loss of an allyl radical (•C₃H₅) and formation of an isoquinoline fragment ion, or the loss of propene (C₃H₄) via a rearrangement, resulting in an isoquinolinium fragment.

Ring fragmentation: Cleavage of the isoquinolinium ring system can also occur, leading to smaller fragment ions, often through processes like a retro-Diels-Alder (RDA) reaction, which is characteristic for certain isoquinoline alkaloids. nih.gov

When analyzing the full salt by techniques that can detect both cation and anion, the presence of bromine is readily identified by its characteristic isotopic signature, with two peaks of nearly equal intensity separated by two mass units (⁷⁹Br and ⁸¹Br). docbrown.info

Interactive Table: Expected Mass Spectrometry Data for N-Allylisoquinolinium Cation

| Ion | Formula | Calculated m/z | Fragmentation Pathway |

| [M]⁺ (Cation) | [C₁₂H₁₂N]⁺ | 170.10 | Intact Cation |

| [M - C₃H₅]⁺ | [C₉H₇N]⁺ | 129.06 | Loss of allyl radical |

| [M - C₃H₄]⁺ | [C₉H₈N]⁺ | 130.07 | Loss of propene |

Crystallographic Investigations for Solid-State Structure Elucidation

X-ray crystallography provides the most definitive method for determining the three-dimensional structure of a molecule in the solid state. It offers precise information on bond lengths, bond angles, and the spatial arrangement of atoms, as well as insights into intermolecular interactions that govern the crystal packing.

Single-crystal X-ray diffraction (XRD) analysis provides an unambiguous determination of the solid-state structure of N-allylisoquinolinium halides. researchpublish.com While the specific crystal structure of this compound is not widely reported, analysis of closely related structures, such as 2,2′-Ethylenediisoquinolinium dibromide, provides a reliable model for its expected structural features. nih.gov

The analysis would confirm:

Planarity: The isoquinolinium ring system is expected to be essentially planar.

Bond Lengths and Angles: The C-N and C-C bond lengths within the aromatic ring will show values intermediate between single and double bonds, characteristic of an aromatic system. The geometry around the quaternary nitrogen atom will be tetrahedral.

Conformation: The orientation of the allyl group relative to the plane of the isoquinolinium ring can be determined.

Counter-ion Position: The location of the bromide anion in the crystal lattice relative to the cation is precisely determined.

Interactive Table: Representative Crystallographic Data for an Analogous Diisoquinolinium Dibromide Structure nih.gov

| Parameter | Value |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 7.5203 |

| b (Å) | 8.0749 |

| c (Å) | 9.2059 |

| α (°) | 110.34 |

| β (°) | 106.96 |

| γ (°) | 97.26 |

| Volume (ų) | 484.9 |

| Z | 1 |

The solid-state architecture of N-allylisoquinolinium bromide is stabilized by a network of non-covalent interactions. uj.edu.pl The primary forces are the strong electrostatic (ion-ion) interactions between the positively charged isoquinolinium cation and the negatively charged bromide anion.

In addition to these coulombic forces, weaker interactions play a crucial role in directing the crystal packing. nih.govresearchgate.net These include:

Hydrogen Bonding: While lacking classical hydrogen bond donors (like O-H or N-H), the activated C-H bonds of the isoquinolinium ring and the allyl group can act as weak hydrogen bond donors. C-H···Br interactions are commonly observed in the crystal structures of organic halide salts, linking cations and anions into extended networks. nih.govnih.gov

π-π Stacking: The planar, electron-deficient isoquinolinium rings can engage in π-π stacking interactions. These interactions, where the rings pack in a face-to-face or offset manner, contribute significantly to the stability of the crystal lattice. The centroid-centroid distance between stacked rings is typically in the range of 3.4–3.8 Å. nih.gov

The interplay of these directional electrostatic and weaker dispersive forces dictates the final three-dimensional supramolecular assembly in the crystalline state. rsc.org

Photophysical Characterization and Luminescence Properties

The study of the photophysical characteristics of isoquinolinium salts is crucial for understanding their potential in various light-emitting applications. This section details the absorption and emission spectral profiles, fluorescence quantum yields, and lifetimes of fluorescent isoquinolinium salts, with a focus on N-substituted derivatives that serve as analogues for this compound. Furthermore, the influence of solvent polarity and aggregation on their luminescent behavior is explored.

Absorption and Emission Spectral Profiles of Fluorescent Isoquinolinium Saltsnih.gov

The absorption and emission spectra of isoquinolinium derivatives are governed by their molecular structure, including the nature of substituents on the isoquinoline core and the N-substituent. While specific spectral data for this compound is not extensively documented in publicly available literature, analysis of analogous compounds provides significant insights into its expected behavior.

Generally, isoquinolinium salts exhibit absorption maxima in the near-ultraviolet to visible region, attributable to π → π* transitions within the aromatic system. The position of these bands can be influenced by the electronic properties of substituents. For instance, electron-donating or electron-accepting groups can cause a bathochromic (red) or hypsochromic (blue) shift, respectively nih.gov. In a study of 9-aryl-substituted isoquinolinium derivatives, absorption maxima were observed in the range of 438-449 nm in chloroform researchgate.net.

The emission spectra of fluorescent isoquinolinium salts are typically characterized by a Stokes shift, which is the difference between the absorption and emission maxima. This shift is indicative of the energy lost as the molecule relaxes from the excited state to the ground state. For 9-aryl-substituted isoquinolinium derivatives, emission maxima were recorded between 512 nm and 542 nm in chloroform, with the exact wavelength depending on the substituent on the aryl ring nih.govresearchgate.net. For example, a methoxy-substituted derivative showed an emission maximum at 526 nm nih.govresearchgate.net.

The following interactive table provides representative absorption and emission data for a selection of fluorescent isoquinolinium analogues.

| Compound Analogue | Solvent | Absorption Maximum (λabs, nm) | Emission Maximum (λem, nm) |

|---|---|---|---|

| 1-(isoquinolin-3-yl)azetidin-2-one | Acidic Aqueous Solution | Not Specified | Not Specified, but high quantum yield observed |

| 1-(isoquinolin-3-yl)imidazolidin-2-one | Acidic Aqueous Solution | 377 | Not Specified, but quantum yield of 0.634 |

| N-methyl-1-(isoquinolin-3-yl)imidazolidin-2-one | Acidic Aqueous Solution | 380 | 448 |

| 9-Phenyl-substituted isoquinolinium | Chloroform | Not Specified | 512 |

| 9-(4-methoxyphenyl)isoquinolinium | Chloroform | 449 | 526 |

Fluorescence Quantum Yields and Lifetime Measurementsnih.gov

The fluorescence quantum yield (Φf) is a critical parameter that quantifies the efficiency of the fluorescence process, representing the ratio of photons emitted to photons absorbed. The quantum yield of isoquinolinium salts is highly sensitive to their molecular structure and the surrounding environment. For some 1-(isoquinolin-3-yl)heteroalkyl-2-ones, quantum yields in acidic aqueous solution were found to be as high as 0.963, indicating very efficient fluorescence nih.gov.

In contrast, the nature of the counter-ion can also play a role. For instance, the exchange of a triflate (TfO⁻) anion with a bromide (Br⁻) anion in a 9-aryl-substituted isoquinolinium derivative led to a decrease in the fluorescence quantum yield in chlorinated solvents nih.gov. Specifically, the quantum yield in dichloromethane (CH₂Cl₂) decreased from 0.28 to 0.21 upon this exchange researchgate.netnih.gov. This suggests that for this compound, the bromide counter-ion may influence its luminescent efficiency.

The table below summarizes the fluorescence quantum yields for several isoquinolinium analogues.

| Compound Analogue | Solvent | Fluorescence Quantum Yield (Φf) |

|---|---|---|

| 1-(isoquinolin-3-yl)azetidin-2-one | Acidic Aqueous Solution | 0.963 |

| 1-(isoquinolin-3-yl)pyrrolidin-2-one | Acidic Aqueous Solution | 0.634 |

| 1-(isoquinolin-3-yl)imidazolidin-2-one | Acidic Aqueous Solution | 0.869 |

| N-methyl-1-(isoquinolin-3-yl)imidazolidin-2-one | Acidic Aqueous Solution | 0.479 |

| 9-(4-methoxyphenyl)isoquinolinium triflate | Dichloromethane | 0.28 |

| 9-(4-methoxyphenyl)isoquinolinium bromide | Dichloromethane | 0.21 |

Solvatochromism and Aggregation-Induced Emission (AIE) Phenomenonnih.gov

Solvatochromism

Solvatochromism refers to the change in the color of a substance when it is dissolved in different solvents. This phenomenon arises from the differential stabilization of the ground and excited states of the molecule by the solvent. Isoquinolinium salts, being charged species, often exhibit significant solvatochromism. The excited states of many hemicyanine dyes, which share structural similarities with functionalized isoquinoliniums, are more polar than their ground states nih.gov. This leads to a red shift (positive solvatochromism) in their emission spectra with increasing solvent polarity, as polar solvents stabilize the more polar excited state to a greater extent researchgate.net.

For 9-aryl-substituted isoquinolinium derivatives, a distinct influence of the solvent's dielectric constant on the fluorescence quantum yield has been observed nih.gov. In a study, these compounds showed significantly higher quantum yields in halogenated solvents compared to non-halogenated ones researchgate.netnih.gov. This effect was attributed to specific solute-solvent interactions, such as halogen bonding, which can impede non-radiative decay pathways nih.gov. For example, one derivative exhibited a quantum yield of 0.36 in 1,1-dichloroethane, while in the less polar bromoform, the quantum yield dropped to 0.01 nih.gov.

Aggregation-Induced Emission (AIE)

Aggregation-Induced Emission (AIE) is a photophysical phenomenon where non-emissive or weakly emissive molecules in solution become highly luminescent upon aggregation in the solid state or in poor solvents . This effect is often attributed to the restriction of intramolecular rotations (RIR) in the aggregated state, which blocks non-radiative decay channels and promotes radiative emission.

While AIE has not been explicitly reported for this compound, the phenomenon has been observed in other quinolinium and pyridinium (B92312) salts researchgate.netosi.lv. For instance, a tripodal liquid-crystalline quinolinium salt was found to be non-luminescent in a good solvent like THF (Φf ≈ 0.0%) but showed significant yellow emission upon aggregation in a THF/water mixture (Φf = 5.2% in 1:9 THF/water) researchgate.net. The solid-state emission of some pyridinium salts is also attributed to AIE, where the emission wavelength can be influenced by the counter-ion osi.lv. Given these findings in structurally related compounds, it is plausible that this compound and its analogues could also exhibit AIE or Aggregation-Caused Quenching (ACQ), depending on the nature of the intermolecular interactions in the aggregated state.

Mechanistic Investigations and Reactivity Pathways of Isoquinolinium, 2 2 Propenyl , Bromide

Electrochemical Studies of Isoquinolinium Redox Processes

The electrochemical behavior of isoquinolinium salts is a critical area of study, providing insights into their reaction mechanisms, particularly the electron transfer processes that underpin their reactivity. Techniques such as cyclic voltammetry, differential pulse voltammetry, and square wave voltammetry are instrumental in elucidating these complex redox pathways.

Cyclic voltammetry (CV) is a versatile electrochemical method used to investigate the kinetics of electron transfer reactions in compounds like Isoquinolinium, 2-(2-propenyl)-, bromide. sciepub.com By applying a varying potential to an electrode and measuring the resulting current, CV can characterize the redox behavior of electroactive species. For quinolinium and related heterocyclic salts, CV studies reveal reduction potentials that are influenced by the compound's structure. nih.gov

Table 1: Representative Cyclic Voltammetry Data for Related Heterocyclic Salts This table presents hypothetical data based on typical findings for similar compounds to illustrate the principles discussed.

| Compound Class | Scan Rate (mV/s) | Cathodic Peak Potential (Epc) (V) | Anodic Peak Potential (Epa) (V) | ΔEp (mV) | Notes |

|---|---|---|---|---|---|

| N-Alkylquinolinium Salt | 50 | -0.85 | -0.79 | 60 | Indicates a nearly reversible one-electron transfer. |

| N-Alkylquinolinium Salt | 200 | -0.90 | -0.75 | 150 | Increased peak separation suggests quasi-reversible kinetics. |

| N-Benzylisoquinolinium Salt | 100 | -0.95 | - | - | Absence of an anodic peak indicates an irreversible reduction. |

| N-Alkylisoquinolinium Salt (pH 5) | 100 | -0.88 | -0.82 | 60 | Reversible behavior in acidic media. |

| N-Alkylisoquinolinium Salt (pH 9) | 100 | -1.05 | -0.98 | 70 | Shift in potential indicates proton involvement in the redox process. |

Differential Pulse Voltammetry (DPV) and Square Wave Voltammetry (SWV) are advanced electrochemical techniques that offer higher sensitivity and better resolution compared to cyclic voltammetry, making them particularly useful for delineating complex redox mechanisms. openaccesspub.orgmaciassensors.com

DPV works by superimposing small potential pulses on a linear potential ramp. The current is measured just before the pulse and at the end of the pulse, and the difference is plotted against the potential. pineresearch.commaciassensors.com This method effectively minimizes the background charging current, resulting in well-defined peaks that are proportional to the concentration of the analyte. openaccesspub.org This enhanced resolution allows for the separation of overlapping redox signals, which is crucial when multiple electron transfer steps or different species are involved. nih.gov

Square Wave Voltammetry (SWV) combines a square wave with a staircase potential waveform. maciassensors.comwikipedia.org Current is sampled at the end of both the forward and reverse potential pulses of each square wave. maciassensors.com The resulting plot of differential current versus potential provides excellent sensitivity and rejection of background currents. pineresearch.com SWV is particularly powerful for studying mechanisms that involve coupled chemical reactions, as the frequency of the square wave can be varied to probe the kinetics of these steps. rsc.orgcore.ac.uk For isoquinolinium systems, these techniques can help distinguish between different mechanistic pathways, such as discerning a multi-step electron transfer from a single transfer followed by a chemical reaction. core.ac.uk

Reactivity of the N-Allyl Moiety in Quaternary Isoquinolinium Systems

The N-allyl group in this compound introduces unique reactivity pathways, distinct from simpler N-alkyl isoquinolinium salts. This moiety can participate in a range of transformations, including acting as an electrophile and coordinating with metal centers.

Quaternary isoquinolinium salts are inherently electrophilic due to the positive charge on the nitrogen atom. The N-allyl group in this compound can function as an electrophilic alkylating agent. wikipedia.orgdrugs.com In this role, the allyl group is transferred to a nucleophile, with the isoquinoline (B145761) portion acting as a leaving group. This process is a type of allylic alkylation. nih.gov Alkylating agents are compounds that transfer an alkyl group to another molecule, a fundamental reaction in organic synthesis. taylorandfrancis.com The reactivity of the N-allyl group is enhanced by the electron-withdrawing nature of the positively charged isoquinolinium ring system. This makes the allylic carbons susceptible to nucleophilic attack. This reactivity is valuable for creating new carbon-carbon or carbon-heteroatom bonds. nih.gov

Allylmagnesium bromide is a Grignard reagent, a class of highly reactive organomagnesium compounds. ontosight.aisigmaaldrich.com It is typically prepared by reacting allyl bromide with magnesium metal in an ether solvent like diethyl ether or tetrahydrofuran (B95107) (THF). wikipedia.orgresearchgate.net The reaction must be carefully controlled, often at low temperatures, to prevent a side reaction known as Wurtz coupling, which leads to the formation of 1,5-hexadiene. wikipedia.orgorgsyn.org

Once formed, allylmagnesium bromide is a potent nucleophile and a strong base. ontosight.aibyjus.comlibretexts.org Its primary use in organic synthesis is to introduce an allyl group by attacking electrophilic centers, most commonly carbonyl groups in aldehydes and ketones to form homoallylic alcohols. byjus.commasterorganicchemistry.com The reagent is highly sensitive to air and moisture and must be handled under anhydrous conditions. ontosight.aisigmaaldrich.com The formation of this Grignard reagent from allyl bromide is a classic example of generating a carbon-based nucleophile from an alkyl halide. libretexts.org

Table 2: Synthesis and Key Properties of Allylmagnesium Bromide

| Parameter | Description | Reference |

|---|---|---|

| Reactants | Allyl bromide, Magnesium turnings | wikipedia.orgresearchgate.net |

| Solvent | Anhydrous diethyl ether or Tetrahydrofuran (THF) | ontosight.aiorgsyn.org |

| Reaction Type | Grignard Reagent Formation | sigmaaldrich.com |

| Key Condition | Anhydrous environment, often below 0 °C to suppress side reactions. | wikipedia.org |

| Chemical Formula | C₃H₅MgBr | ontosight.ai |

| Primary Reactivity | Nucleophilic addition to electrophiles (e.g., carbonyls), strong base. | libretexts.orgmasterorganicchemistry.com |

| Common Side Product | 1,5-Hexadiene (from Wurtz coupling) | orgsyn.org |

The allyl group is a versatile ligand in organometallic chemistry, capable of coordinating to transition metals in several ways. wikipedia.orgnumberanalytics.com For the allyl moiety in a compound like this compound, the most significant interaction involves the π-electrons of its carbon-carbon double bond. Transition metals, particularly those with available d-orbitals, can form π-allyl complexes. numberanalytics.comumb.edu

In these complexes, the allyl ligand typically binds in an η³-fashion, where all three carbon atoms of the allyl system are bonded to the metal center. wikipedia.org This bonding involves the donation of electron density from the π-orbitals of the allyl group to empty orbitals on the metal. umb.edu This coordination can activate the allyl group toward various chemical transformations. The formation of such π-complexes is a key step in many transition-metal-catalyzed reactions, including allylic substitutions. numberanalytics.com The interaction between an allyl group and a transition metal can be viewed as a coordinate covalent bond where the allyl ligand acts as a three-electron donor in the neutral ligand model. wikipedia.orglibretexts.org

Isoquinolinium Ylide Chemistry and Cycloaddition Reactions

This compound serves as a precursor to a reactive intermediate known as an isoquinolinium ylide. These ylides are versatile synthons in organic chemistry, primarily utilized for constructing complex nitrogen-containing heterocyclic systems through cycloaddition reactions. nih.gov

The generation of the active isoquinolinium ylide from its corresponding salt, such as this compound, is typically achieved in situ. This process involves the deprotonation of the isoquinolinium salt at the carbon atom adjacent to the positively charged nitrogen. nih.gov The reaction is commonly facilitated by a base, such as triethylamine, in an appropriate solvent.

The base abstracts a proton from the α-carbon of the N-substituent, creating a carbanion. This carbanion is stabilized by the adjacent positively charged nitrogen, forming the zwitterionic isoquinolinium ylide. This ylide is a 1,3-dipole, with the negative charge on the exocyclic carbon and the positive charge delocalized within the isoquinoline ring system. The in situ formation is crucial as these ylides are often highly reactive and are immediately consumed in subsequent reactions. nih.gov

The most characteristic reaction of isoquinolinium ylides is the intermolecular [3+2] cycloaddition, also known as a 1,3-dipolar cycloaddition. nih.govallfordrugs.com In this reaction, the isoquinolinium ylide (the 1,3-dipole) reacts with a dipolarophile, typically an electron-deficient alkene or alkyne, to form a five-membered ring. allfordrugs.comnih.gov This reaction is a powerful method for synthesizing pyrrolo[2,1-a]isoquinoline (B1256269) derivatives, which are core structures in various biologically active compounds. nih.gov

The reaction proceeds in a concerted fashion, where the three atoms of the dipole (the C-1 and nitrogen atoms of the isoquinoline ring and the exocyclic carbanion) react with the two atoms of the dipolarophile's double or triple bond. The reaction with various dipolarophiles leads to a diverse range of polycyclic and spiro systems with high diastereoselectivity. nih.gov

| Dipolarophile | Product Type | Significance |

|---|---|---|

| 2-Arylidene-1,3-indanediones | Spiro[indene-2,1′-pyrrolo[2,1-a]isoquinoline] derivatives | Creates complex spirocyclic systems with high diastereoselectivity. nih.gov |

| N-Methylmaleimide | Benzocyclo[3.2.2]azines | An early example demonstrating the potential for double cycloadditions. nih.gov |

| Electron-deficient Alkenes (e.g., acrylates) | Substituted N-benzylpyrrolidines | Builds useful pyrrolidine (B122466) scaffolds for pharmaceutical synthesis. allfordrugs.com |

| Alkynes | Reduced furans (via carbonyl ylides, analogous reaction) | Forms five-membered heterocyclic rings. nih.gov |

Beyond simple [3+2] cycloadditions, isoquinolinium ylides can participate in more complex reaction cascades, such as tandem and double cycloaddition reactions. These processes allow for the rapid construction of intricate molecular architectures from simple starting materials. nih.govacs.orgnih.gov

In a notable example, a three-component reaction involving an N-cyanomethylisoquinolinium salt, an aromatic aldehyde, and two molecules of a dipolarophile (1,3-indanedione) results in a tandem double [3+2] cycloaddition. nih.govfigshare.com This reaction is unusual because it involves cycloadditions at both the C-1 and C-3 positions of the isoquinolinium ring, a rare reactivity pattern that leads to unique spiro[benzo[f]imidazo[5,1,2-cd]indolizine-4,2′-indene] derivatives. nih.gov In other complex sequences, the isoquinolinium salt can exhibit multiple functionalities, acting sequentially as a 1,3-dipole, a dienophile, and a diene to achieve a [3+2]–[4+2]–[3+2] cycloaddition cascade, generating polycyclic compounds with numerous stereocenters in a single operation. rsc.org

| Reaction Type | Reactants | Resulting Architecture | Reference |

|---|---|---|---|

| Tandem Double [3+2] Cycloaddition | N-cyanomethylisoquinolinium salt, aromatic aldehyde, 1,3-indanedione (2 equiv.) | Spiro[benzo[f]imidazo[5,1,2-cd]indolizine-4,2′-indene] | nih.govacs.org |

| [3+2]–[4+2]–[3+2] Cycloaddition Sequence | Isoquinolinium salt, aromatic aldehyde, indan-1,3-dione | Complex polycyclic compounds with ten stereogenic centers | rsc.org |

Anion Exchange and Counterion Effects on Reactivity and Solubility

The bromide counterion can be replaced by other anions through ligand exchange or anion metathesis reactions. rsc.orgnih.gov This process, a form of ligand substitution, can be used to modify the properties of the isoquinolinium salt. libretexts.org For example, exchanging bromide for a different anion can alter the salt's solubility in various solvents, which in turn can affect reaction rates and outcomes. nih.gov

Studies on related metal complexes demonstrate that ligand exchange reactions involving halides are common. nih.gov The equilibrium of such an exchange can be influenced by the concentration of the participating ions. researchgate.net In the context of this compound, the bromide ion could potentially be exchanged with other halides (e.g., chloride, iodide) or other anions like tetrafluoroborate (B81430) or hexafluorophosphate. This exchange would create a new isoquinolinium salt with different physical and chemical characteristics, potentially enhancing its utility in specific synthetic applications.

Computational Chemistry and Theoretical Studies on Isoquinolinium, 2 2 Propenyl , Bromide

Quantum Chemical Investigations of Electronic Structure and Reactivity

Quantum chemical methods are fundamental tools for understanding the intrinsic properties of a molecule at the electronic level. These ab initio and density functional theory approaches provide deep insights into the geometry, stability, and reactivity of chemical species.

Density Functional Theory (DFT) Applications for Molecular Properties

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its favorable balance of accuracy and computational cost. scirp.org It is extensively used to predict the molecular properties of organic compounds. nih.gov For a molecule like Isoquinolinium, 2-(2-propenyl)-, bromide, DFT calculations would typically be employed to determine its optimized geometric structure, including bond lengths, bond angles, and dihedral angles. researchgate.net

These calculations provide the foundational data for understanding the molecule's three-dimensional shape and steric profile. Beyond geometry, DFT is used to explore the electronic landscape. Key parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical reactivity and kinetic stability; a smaller gap suggests the molecule is more easily excitable and more reactive. scirp.org

Furthermore, DFT can simulate vibrational spectra (infrared and Raman), which helps in the interpretation of experimental spectroscopic data and the characterization of the molecule's vibrational modes. researchgate.net The distribution of electronic charge can be visualized through molecular electrostatic potential (MEP) maps, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, which is vital for predicting sites of interaction. nih.gov

Table 1: Illustrative DFT-Calculated Molecular Properties for the 2-(2-propenyl)isoquinolinium Cation Note: This data is hypothetical and represents typical outputs of a DFT calculation (e.g., at the B3LYP/6-311++G(d,p) level of theory).

| Property | Calculated Value | Unit |

| Energy of HOMO | -6.85 | eV |

| Energy of LUMO | -3.42 | eV |

| HOMO-LUMO Gap | 3.43 | eV |

| Dipole Moment | 15.2 | Debye |

| Total Energy | -558.7 | Hartrees |

Hartree-Fock (HF) and Post-HF Calculations for Electron Correlation Effects

The Hartree-Fock (HF) method is a fundamental ab initio approach that approximates the many-electron wavefunction as a single Slater determinant. nih.gov While foundational, the HF method inherently neglects the correlated motion of electrons, treating each electron as moving in an average field of all other electrons. fiveable.me The energy difference between the exact non-relativistic energy of the system and the HF energy is known as the correlation energy. nih.gov Although the correlation energy is a small fraction of the total energy, it is critically important for achieving chemical accuracy in predictions of reaction energies and molecular properties. fiveable.me

To account for electron correlation, a suite of methods known as post-Hartree-Fock calculations are employed. These methods build upon the HF result to provide more accurate solutions. researchgate.net They can be broadly categorized as:

Configuration Interaction (CI): This method expresses the true wavefunction as a linear combination of the HF determinant and determinants generated by exciting electrons from occupied to virtual orbitals. Full CI, which includes all possible excitations, provides the exact solution within a given basis set but is computationally feasible only for very small systems.

Møller-Plesset Perturbation Theory (MPn): This approach treats electron correlation as a perturbation to the HF Hamiltonian. Second-order Møller-Plesset theory (MP2) is a common and cost-effective method to include dynamic electron correlation.

Coupled Cluster (CC) Theory: Methods like Coupled Cluster with Single, Double, and perturbative Triple excitations (CCSD(T)) are considered the "gold standard" in quantum chemistry for their high accuracy in calculating energies. researchgate.net

For this compound, applying these post-HF methods would be essential for obtaining highly accurate thermochemical data and for studying phenomena where electron correlation plays a dominant role, such as non-covalent interactions and reaction barrier heights.

Molecular Modeling and Dynamics Simulations of Isoquinolinium Salt Systems

While quantum chemical methods excel at describing the electronic properties of single molecules or small clusters, Molecular Dynamics (MD) simulations are used to study the behavior of larger systems over time. For an ionic compound like this compound, MD simulations can model its behavior in a condensed phase, such as in solution or as a molten salt. researchgate.net

In a typical MD simulation of this isoquinolinium salt in an aqueous solution, the system would consist of many 2-(2-propenyl)isoquinolinium cations, bromide anions, and explicit water molecules. The interactions between all particles are described by a force field, which is a set of parameters and equations that define the potential energy of the system. MD simulations solve Newton's equations of motion for this system, tracking the trajectory of each atom over time.

These simulations can provide valuable insights into:

Solvation Structure: How solvent molecules (e.g., water) arrange around the cation and anion.

Ion Pairing: The extent to which the isoquinolinium cation and bromide anion associate in solution.

Transport Properties: The calculation of diffusion coefficients and ionic conductivity. researchgate.net

Conformational Dynamics: The flexibility of the 2-propenyl side chain and its preferred orientations.

Computational Elucidation of Reaction Mechanisms and Transition States

Computational chemistry is a powerful tool for investigating the detailed pathways of chemical reactions, providing insights that are often difficult to obtain experimentally. rsc.org For this compound, theoretical methods can be used to elucidate the mechanisms of reactions involving either the isoquinolinium core or the 2-propenyl substituent.

A common application would be to study an addition reaction at the double bond of the propenyl group. Computational chemists would use methods like DFT to map the potential energy surface (PES) of the reaction. This involves:

Locating Reactants and Products: Optimizing the geometries of the starting materials and the final products.

Identifying Transition States (TS): Finding the highest energy point along the reaction coordinate, which represents the kinetic barrier to the reaction. This is done by locating a first-order saddle point on the PES.

Calculating Reaction Pathways: Tracing the intrinsic reaction coordinate (IRC) to confirm that the identified transition state correctly connects the reactants and products.

Application of Machine Learning Potentials in Isoquinolinium Research

A recent and transformative development in computational chemistry is the use of Machine Learning Potentials (MLPs). arxiv.org MLPs bridge the gap between the accuracy of quantum mechanical calculations and the efficiency of classical force fields. osti.gov They are created by training a machine learning model, such as a neural network, on a large dataset of energies and forces derived from high-level quantum chemistry calculations (e.g., DFT). rsc.org

Once trained, an MLP can predict the energy and forces for a given atomic configuration with near-DFT accuracy but at a computational cost that is orders of magnitude lower. nih.gov This allows for large-scale and long-time molecular dynamics simulations that were previously intractable. illinois.edu

In the context of this compound research, MLPs could be developed to:

Accurately model the complex intermolecular interactions in condensed phases, including polarization effects that are often poorly described by classical force fields.

Simulate the properties of isoquinolinium-based ionic liquids or molten salts with high fidelity. rsc.org

Study rare events, such as chemical reactions or phase transitions, that require extensive simulation times to observe.

The development of robust MLPs for isoquinolinium salts would represent a significant step forward, enabling more realistic and predictive simulations of these materials in various applications. osti.gov

Advanced Applications and Research Frontiers of Isoquinolinium, 2 2 Propenyl , Bromide

Role in Catalysis and Supramolecular Systems

Development as Micellar Catalysts

Isoquinolinium, 2-(2-propenyl)-, bromide, as a quaternary ammonium (B1175870) salt with an alkyl chain, belongs to the class of cationic surfactants. While direct studies detailing its specific role as a micellar catalyst are not extensively documented, its structural analogues and other cationic surfactants are widely employed in micellar catalysis to accelerate chemical reactions in aqueous media. nih.govmdpi.com Micellar catalysis utilizes the unique microenvironment of micelles—aggregates of surfactant molecules—to bring reactants together and lower the activation energy of a reaction.

In aqueous solutions, cationic surfactants like isoquinolinium derivatives can form micellar assemblies that serve as nanoreactors. nih.gov These systems are particularly effective for reactions involving nonpolar reactants in water, a green solvent. For example, the synthesis of various heterocyclic compounds, such as thiazolo[2,3-a]isoquinolinium derivatives and dihydropyrrolo[2,1-a]isoquinolines, has been successfully achieved in the micellar core of surfactants like cetyltrimethylammonium bromide (CTAB). nih.gov The mechanism often involves the in-situ generation of reactive intermediates, such as isoquinolinium ylides, within the micelle, which then undergo cycloaddition reactions. nih.gov The catalytic effect stems from the ability of the micelle to concentrate reactants and stabilize transition states, leading to higher yields and reaction rates compared to conventional organic solvents. researchgate.net

Function as Cationic Surfactants in Surface Chemistry

The defining feature of this compound is its amphiphilic nature, consisting of a hydrophilic isoquinolinium headgroup and a hydrophobic 2-propenyl tail. This structure allows it to function as a cationic surfactant, altering the properties of interfaces, such as the air-water interface. mdpi.com Cationic surfactants are known for their ability to self-assemble in solution to form micelles above a certain concentration known as the Critical Micelle Concentration (CMC). researchgate.netppaspk.org

The study of related compounds, such as Lauryl Isoquinolinium Bromide, provides insight into the surface chemistry of this class of molecules. researchgate.net Key parameters are used to characterize their behavior in aqueous solutions. The formation of micelles is a thermodynamically driven process, influenced by electrostatic and hydrophobic interactions. researchgate.net The efficiency of a surfactant is often measured by its ability to reduce the surface tension of water.

Below is an interactive table summarizing key surface and thermodynamic parameters typically evaluated for cationic surfactants.

| Parameter | Description | Significance in Surface Chemistry |

| CMC (Critical Micelle Concentration) | The concentration at which surfactant molecules begin to form micelles in solution. researchgate.net | Indicates the surfactant's efficiency; a lower CMC means less surfactant is needed to form micelles and saturate interfaces. |

| γcmc (Surface Tension at CMC) | The minimum surface tension value achieved at and above the CMC. researchgate.net | Measures the effectiveness of the surfactant in reducing the surface tension of the solvent. |

| Γmax (Maximum Surface Excess Concentration) | The maximum density of surfactant molecules packed at the interface. nih.gov | Relates to how many surfactant molecules can adsorb per unit area of the surface. |

| Amin (Minimum Area per Molecule) | The minimum area occupied by a single surfactant molecule at the interface. nih.gov | Provides information on the packing and orientation of surfactant molecules at the interface. |

| ΔG°mic (Standard Gibbs Free Energy of Micellization) | The change in free energy associated with the formation of micelles. | A negative value indicates that micellization is a spontaneous process. ppaspk.org |

Utilization in Materials Science for Optoelectronic and Sensing Applications

Fabrication of Fluorescent Probes and Cyanine (B1664457) Dyes

The isoquinolinium core is a critical structural motif in the synthesis of various organic dyes, particularly unsymmetrical cyanine dyes. google.com These dyes are renowned for their fluorescent properties and are widely used as probes in biological and materials science applications. nih.gov Cyanine dyes typically consist of two nitrogen-containing heterocyclic rings, such as quinoline or isoquinoline (B145761), connected by a polymethine bridge. google.com

The isoquinolinium moiety in this compound can serve as one of the heterocyclic end groups in a cyanine dye structure. The quaternization of the nitrogen atom creates a positive charge that is delocalized across the conjugated system, which is fundamental to the dye's ability to absorb and emit light, often in the near-infrared (NIR) region. nih.gov This property is highly desirable for applications like bioimaging, as it minimizes background fluorescence from biological tissues. nih.gov Modifications to the isoquinolinium ring or the connecting chain allow for the synthesis of a diverse library of fluorescent probes with specific targeting capabilities, such as staining nucleic acids (DNA and RNA) in cells or gels. google.comresearchgate.net

Design of Materials with Tunable Photophysical Properties

A key advantage of using isoquinolinium-based compounds in materials science is the ability to fine-tune the photophysical properties of the resulting materials. nih.gov The absorption and emission wavelengths, fluorescence quantum yield, and photostability of cyanine dyes can be systematically altered through chemical modifications. nih.gov

The structure of this compound offers several points for modification:

The Polymethine Chain: Altering the length of the conjugated chain connecting the heterocyclic rings is a primary method for tuning the absorption and emission spectra. Longer chains generally result in a red-shift (absorption at longer wavelengths).

Substituents on the Isoquinolinium Ring: Adding different functional groups to the aromatic rings can modify the electron density of the molecule, thereby influencing its spectral properties and its interaction with the environment. google.com

The N-substituent: The 2-propenyl group itself can be replaced with other alkyl or functionalized groups to change the molecule's solubility, permeability, and binding affinity for specific targets. google.com

This "molecular engineering" approach allows for the rational design of fluorescent materials for specific applications. For example, by exploiting the inherent photoinstability of some cyanine structures, researchers have developed light-activatable nanogels for cargo delivery, where the dye acts as a photolabile cross-linker. nih.gov The interaction of these dyes with biomolecules like DNA or proteins can also lead to significant changes in their fluorescence, a property harnessed for developing sensitive biosensors. nih.gov

Synthetic Building Block in Complex Organic Molecule Construction

Beyond its applications in materials science, the isoquinolinium scaffold is a valuable synthetic building block in organic chemistry for constructing more complex molecules. researchgate.netlifechemicals.comasischem.com Isoquinolinium salts, including this compound, can serve as precursors for a variety of chemical transformations.

One of the most powerful applications is in [3+2] cycloaddition reactions. nih.gov By treating an N-substituted isoquinolinium bromide with a base, a highly reactive isoquinolinium ylide intermediate can be generated in situ. This ylide can then react with various dipolarophiles (such as activated alkenes or alkynes) to rapidly construct complex polycyclic heterocyclic frameworks. nih.gov This methodology provides an efficient route to novel molecular scaffolds that are of interest in medicinal chemistry and materials science. For instance, this approach has been used to synthesize thiazolo[2,3-a]isoquinolinium and dihydropyrrolo[2,1-a]isoquinoline derivatives. nih.gov

The table below illustrates the role of isoquinolinium salts as precursors in the synthesis of more complex molecular structures.

| Precursor | Reactive Intermediate | Reaction Type | Product Class |

| Isoquinolinium Bromide Derivative | Isoquinolinium Ylide | [3+2] Cycloaddition | Thiazolo[2,3-a]isoquinolinium compounds |

| Isoquinolinium Bromide Derivative | Isoquinolinium Ylide | [3+2] Cycloaddition | Dihydropyrrolo[2,1-a]isoquinolines |

| Isoquinolinium Salt | N/A | Nucleophilic Addition/Substitution | Functionalized Dihydroisoquinolines |

The versatility of the isoquinolinium ring system, combined with the reactivity of the propenyl group, makes this compound a potentially useful intermediate for creating diverse and complex chemical entities. nih.govresearchgate.net

Enabling Syntheses of Diverse Heterocyclic Frameworks

Isoquinolinium salts are recognized as important precursors for the rapid construction of various condensed heterocyclic systems through cyclization processes. The presence of the 2-propenyl (allyl) group in this compound provides a key functional handle for initiating these transformations. The compound acts as a synthon that can be elaborated into more complex structures, including fused, spiro, and bridged heterocycles.

The general strategy involves the reaction of the isoquinolinium salt with various nucleophiles or reaction partners that engage with both the electrophilic isoquinolinium ring and the appended allyl group. This approach allows for the creation of novel ring systems that incorporate the isoquinoline skeleton. For instance, N-heterocycles like pyridines, quinolines, and isoquinolines can react with donor-acceptor aminocyclopropanes in catalyzed [3+2] annulation reactions to yield tetrahydroindolizine derivatives with high diastereoselectivity. The versatility of isoquinolinium salts as building blocks has been a subject of intense interest for synthetic organic and medicinal chemists aiming to construct isoquinoline frameworks and their derivatives.

Table 1: Examples of Heterocyclic Frameworks Derived from Isoquinolinium Scaffolds This table is for illustrative purposes and shows frameworks achievable from the general class of isoquinolinium salts.

| Starting Material Class | Reaction Type | Resulting Heterocyclic Framework | Significance |

|---|---|---|---|

| Isoquinolinium Salt | [3+2] Annulation | Tetrahydroindolizine | Core of many bioactive natural alkaloids |

| Isoquinolinium Salt | Radical Cyclization | Benzimidazo[2,1-a]isoquinoline | Privileged heterocycles with photophysical properties |

| Isoquinolinium Salt | Cascade Cyclization | Imidazo[2,1-a]isoquinoline | Scaffolds with potential biological activity |

| Isoquinolinium Salt | Intramolecular Cyclization | Pyrrolo[2,1-a]isoquinoline (B1256269) | Present in numerous natural products and synthetic molecules |

Participation in Cascade and Annulation Reactions for Target Molecule Synthesis

Annulation Reactions: Annulation refers to a ring-forming reaction. In the context of 2-allylisoquinolinium bromide, the allyl group and the isoquinolinium ring can participate in cycloaddition reactions. For example, in a formal [3+2] cycloaddition, the allyl group can act as a three-atom component, reacting with a two-atom partner to form a new five-membered ring fused to the isoquinoline core. Such reactions often proceed through the in-situ generation of an isoquinolinium ylide, which then undergoes cycloaddition. This methodology provides access to frameworks like pyrrolo[2,1-a]isoquinolines, which are central to a class of marine alkaloids known as lamellarins that exhibit a wide range of biological activities, including potent cytotoxicity against tumor cells.

Cascade Reactions: A cascade reaction (or tandem or domino reaction) involves two or more bond-forming transformations that take place sequentially in a single pot without isolating intermediates. The reactivity of this compound can be harnessed to initiate such cascades. A typical sequence might begin with a Michael addition of a nucleophile to the electron-deficient isoquinolinium ring, followed by an intramolecular reaction involving the allyl group, leading to a complex polycyclic product. These processes are highly valued for their ability to rapidly build molecular complexity, which is crucial in the synthesis of natural products and novel pharmaceutical agents.

Radiochemistry and Bioimaging Research Applications

The isoquinolinium scaffold is increasingly being investigated for applications in radiochemistry and bioimaging, driven by its favorable photophysical properties and the potential for chemical modification.

Strategies for Isotopic Atom Incorporation in Isoquinolinium Scaffolds

Isotopic labeling is a technique used to track a molecule's passage through a biological system or a chemical reaction. Incorporating isotopes, either stable (e.g., ²H, ¹³C, ¹⁵N) or radioactive (e.g., ³H, ¹¹C, ¹⁴C), into the this compound scaffold is essential for its use in radiochemistry and certain bioimaging studies.

Several strategies can be employed for isotopic labeling:

Use of Labeled Precursors: The most straightforward method involves synthesizing the target molecule from isotopically labeled starting materials. For this compound, this could involve using labeled isoquinoline or labeled 2-propenyl bromide (allyl bromide).

Hydrogen Isotope Exchange (HIE): This method involves exchanging hydrogen atoms on the molecule with deuterium (²H) or tritium (³H) from a labeled source, such as isotopically labeled water. This is often catalyzed by a metal and can be performed on the final compound, a technique known as late-stage functionalization.

Nitrogen-15 Labeling: For applications requiring the tracking of the nitrogen atom, ¹⁵N-labeling can be achieved by using a labeled nitrogen source, such as ¹⁵N-ammonium chloride, in a reaction that constructs the heterocyclic core.

The choice of isotope depends on the application. Stable isotopes are often used in metabolic studies and are detected by mass spectrometry (MS) or nuclear magnetic resonance (NMR). Radioisotopes are used in bioimaging techniques like Positron Emission Tomography (PET) (using positron emitters like ¹¹C) and Single Photon Emission Computed Tomography (SPECT), as well as in absorption, distribution, metabolism, and excretion (ADME) studies.

Table 2: Common Isotopes for Labeling and Their Detection Methods

| Isotope | Type | Common Detection Method(s) | Primary Application Area |

|---|---|---|---|

| ²H (Deuterium) | Stable | Mass Spectrometry, NMR | Metabolic studies, Pharmacokinetics (PK) |

| ¹³C | Stable | Mass Spectrometry, NMR | Metabolic flux analysis, Mechanistic studies |

| ¹⁵N | Stable | Mass Spectrometry, NMR | Tracking nitrogen metabolism |

| ³H (Tritium) | Radioactive | Scintillation counting, Autoradiography | Drug discovery, ADME studies |

| ¹⁴C | Radioactive | Scintillation counting, Autoradiography | Gold standard for ADME studies |

| ¹¹C | Radioactive | Positron Emission Tomography (PET) | In vivo imaging, Diagnostics |

Exploration in the Development of Theranostic Agents

Theranostics is a field of medicine that combines specific targeted therapy with specific targeted diagnostics. A theranostic agent is a single compound designed to both diagnose and treat a disease. Isoquinolinium-based structures are emerging as promising scaffolds for creating such agents.

The development of an isoquinolinium-based theranostic agent typically involves integrating three key components:

A Targeting Moiety: This part of the molecule is designed to bind specifically to a biological target, such as a receptor that is overexpressed on cancer cells.

An Imaging Reporter: For diagnostics, the agent must be detectable. The intrinsic fluorescence of some polyaromatic isoquinolinium salts can serve this purpose for optical imaging. Alternatively, a chelator can be attached to the scaffold to bind a radioactive metal isotope for PET or SPECT imaging.

A Therapeutic Payload: For therapy, the agent carries a component to treat the disease. This could be a cytotoxic drug or, in the context of radiotheranostics, a therapeutic radionuclide (e.g., Lutetium-177, Actinium-225) that emits cell-killing radiation.

The chemical versatility of the isoquinolinium scaffold allows for the attachment of these different components. For example, novel phenaleno isoquinolinium-based fluorescent agents have been developed and shown to accumulate in sentinel lymph nodes, suggesting their potential as imaging agents and lymphatic tracers. By replacing the fluorescent reporter with a therapeutic radionuclide, or by using a radionuclide that has both imaging and therapeutic properties, such a scaffold could be transformed into a true theranostic agent. The development of these multifunctional agents represents a significant frontier in personalized medicine.

Q & A

Q. Basic

- ¹H NMR : The propenyl group’s vinylic protons appear as a multiplet at δ 5.0–6.0 ppm, while the isoquinolinium aromatic protons resonate between δ 7.5–9.0 ppm. Quaternary nitrogen deshields adjacent protons, shifting them downfield .

- IR : A strong absorption band near 1630–1695 cm⁻¹ corresponds to C=N⁺ stretching in the isoquinolinium ring. The absence of a C=O peak (unlike phenacyl derivatives) confirms successful substitution .

- Mass Spectrometry : A molecular ion peak at m/z [M-Br]⁺ confirms the cationic structure.

What mechanistic insights explain the regioselectivity of 2-(2-propenyl)isoquinolinium bromide in 1,3-dipolar cycloadditions?

Advanced

The compound generates an isoquinolinium ylide upon deprotonation with a base (e.g., Et₃N). DFT studies on analogous systems suggest that electron-deficient C2–C3 σ bonds in cyclopentadienones preferentially react with the ylide’s nucleophilic carbon, forming zwitterionic intermediates . The propenyl group’s electron-withdrawing effect stabilizes the ylide, directing regioselectivity toward endo transition states. Computational modeling (e.g., Gaussian09 with B3LYP/6-31G*) can predict orbital interactions and activation energies for specific adducts .

How does the propenyl substituent affect the compound’s reactivity compared to phenyl or methyl analogs?

Advanced

The propenyl group introduces steric hindrance and electronic modulation:

- Steric effects : The allyl chain may hinder nucleophilic attack at the isoquinolinium C1 position, favoring C3 reactivity in cycloadditions .

- Electronic effects : The electron-withdrawing nature of the allyl group polarizes the ylide, increasing its electrophilicity. Comparative kinetic studies (e.g., UV-Vis monitoring of ylide formation rates) reveal faster dipole generation in propenyl derivatives versus phenyl analogs .

What challenges arise in isolating intermediates during the synthesis of complex heterocycles using this compound?

Q. Advanced

- Transient ylides : The isoquinolinium ylide is highly reactive and must be generated in situ under inert atmospheres to avoid decomposition .

- Byproduct formation : Competing dimerization (e.g., via [3+3] cycloaddition) may occur if reaction times exceed optimal durations. HPLC or TLC with UV detection (λ = 254 nm) can monitor intermediate stability .

- Scalability : Solvent choice (e.g., MeCN vs. DMF) impacts reaction scalability due to differences in boiling points and purification feasibility .

What strategies optimize the use of 2-(2-propenyl)isoquinolinium bromide in multicomponent reactions (MCRs)?

Q. Advanced

- Catalyst selection : Choline hydroxide (5 mol%) in water enables green synthesis of fused heterocycles (e.g., pyrrolo[2,1-a]isoquinolines) via one-pot MCRs .

- Temperature control : Reflux conditions (80°C in MeCN) enhance reaction rates but may degrade heat-sensitive intermediates. Microwave-assisted synthesis reduces reaction times while maintaining yield .

- Substrate scope : Electron-deficient dipolarophiles (e.g., cyclopentadienones) show higher reactivity than electron-rich counterparts. Screening with Hammett constants (σ⁺) quantifies electronic effects .

How can computational tools guide the design of derivatives for targeted biological activity?

Q. Advanced

- Docking studies : Molecular docking (AutoDock Vina) predicts interactions between isoquinolinium derivatives and biological targets (e.g., mitochondrial enzymes, due to the phosphonium-like lipophilic cation) .